Ethazolastone Is Inactive in Inducing Erythroid Differentiation in K562 Leukemia Cells, Unlike Temozolomide
In a direct head-to-head comparison using the K562 human erythroleukaemia model, temozolomide (CCRG 81045, 3-methyl) produced a concentration-dependent increase in benzidine-positive (haemoglobin-producing) cells after 3 days of treatment, whereas the ethyl analogue ethazolastone (CCRG 82019) was completely inactive in inducing erythroid characteristics at equivalent concentrations. The concentration of 5-methylcytosine in DNA decreased in temozolomide-treated cells in direct proportion to the number of differentiated cells, confirming a mechanistic link between DNA hypomethylation and differentiation induction that the ethyl analogue fails to engage [1].
| Evidence Dimension | Erythroid differentiation induction (benzidine-positive cells) |
|---|---|
| Target Compound Data | Inactive — no increase in benzidine-positive cells at any concentration tested |
| Comparator Or Baseline | Temozolomide (CCRG 81045): concentration-dependent increase in benzidine-positive cells after 3-day treatment |
| Quantified Difference | Qualitative all-or-none difference; temozolomide active, ethazolastone inactive |
| Conditions | K562 human erythroleukaemia cell line; benzidine staining for haemoglobin; 3-day drug exposure; Biochem Pharmacol 1986;35(2):311-316 |
Why This Matters
This all-or-none functional difference makes ethazolastone the definitive negative control for studies dissecting DNA damage-dependent vs. hypomethylation-dependent differentiation pathways in leukaemia models.
- [1] Tisdale MJ. Antitumour imidazotetrazines—X: Effect of 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) on DNA methylation during induction of haemoglobin synthesis in human leukaemia cell line K562. Biochem Pharmacol. 1986;35(2):311-316. DOI: 10.1016/0006-2952(86)90531-9. View Source
